molecular formula C20H30N2O4 B4062964 methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate

methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate

Cat. No.: B4062964
M. Wt: 362.5 g/mol
InChI Key: LMRXDANUMIJYRI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.22055744 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Applications

A study discusses a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization. This compound, through its decomposition under UV irradiation, generates radicals initiating polymerization processes, highlighting its potential in materials science for developing novel polymeric materials with specific properties (Guillaneuf et al., 2010).

Heterocyclic Compound Synthesis

Research on the cyclization of specific benzoate derivatives has led to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process, regardless of the base strength used, showcases the compound's role in synthesizing heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals (Ukrainets et al., 2014).

Receptor Agonist Research

Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and evaluated as potent 5-HT4 receptor agonists. This research into receptor agonists contributes to the development of drugs targeting the serotonergic system, with applications in gastrointestinal and central nervous system disorders (Yang et al., 1997).

Antimicrobial and Molluscicidal Activity

A study on Piper hispidum led to the isolation of new prenylated benzoic acid derivatives, demonstrating moderate antimicrobial and molluscicidal activities. These findings indicate the compound's potential application in developing new bioactive agents for agricultural and pharmaceutical purposes (Friedrich et al., 2005).

Properties

IUPAC Name

methyl 4-[[4-[3-(2-methoxyethylamino)-3-oxopropyl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-25-14-11-21-19(23)8-5-16-9-12-22(13-10-16)15-17-3-6-18(7-4-17)20(24)26-2/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRXDANUMIJYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate
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methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.